

# The Spectrum of Fosfomycin Activity Against Gram-Positive Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall peptidoglycan synthesis.[1][2] Its bactericidal activity extends to a wide range of both Gram-negative and Gram-positive bacteria.[3][4] With the rising challenge of antimicrobial resistance, there is renewed interest in fosfomycin as a therapeutic option, particularly for infections caused by multidrug-resistant (MDR) Gram-positive organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[5][6] This technical guide provides an in-depth overview of the in-vitro activity of fosfomycin against key Gram-positive pathogens, details the experimental protocols for its evaluation, and illustrates its mechanism of action and resistance pathways.

#### **In-Vitro Antimicrobial Activity**

The in-vitro efficacy of **fosfomycin** against Gram-positive bacteria is summarized below. The data, derived from various studies, are presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.



**Table 1: Fosfomycin Activity against Staphylococcus** 

aureus

| Organism                                            | No. of<br>Isolates | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | MIC Range<br>(μg/mL)                                                                                | Reference(s |
|-----------------------------------------------------|--------------------|------------------|------------------|-----------------------------------------------------------------------------------------------------|-------------|
| Methicillin-<br>Susceptible<br>S. aureus<br>(MSSA)  | 30                 | 2                | 4                | 0.25–16                                                                                             | [7]         |
| Methicillin-<br>Resistant S.<br>aureus<br>(MRSA)    | 30                 | 4                | 8                | 0.5–16                                                                                              | [7]         |
| MRSA                                                | Not Specified      | Not Reported     | Not Reported     | Modal MIC of<br>1                                                                                   | [8]         |
| MRSA<br>(including<br>VISA, VRSA,<br>LRSA,<br>DRSA) | 18                 | Not Reported     | Not Reported     | Fosfomycin maintained activity against 100% of VRSA and LRSA, 86% of VISA, and 95% of DRSA strains. | [9][10]     |

Table 2: Fosfomycin Activity against Enterococcus Species



| Organism                                                       | No. of<br>Isolates | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | MIC Range<br>(μg/mL)                                  | Reference(s |
|----------------------------------------------------------------|--------------------|------------------|------------------|-------------------------------------------------------|-------------|
| Enterococcus faecalis                                          | 41                 | 32               | 64               | Not Reported                                          | [11]        |
| Enterococcus<br>faecalis<br>(Vancomycin-<br>Susceptible)       | 10                 | Not Reported     | Not Reported     | All<br>susceptible at<br>≤64 mg/L by<br>agar dilution |             |
| Enterococcus<br>faecalis<br>(Vancomycin-<br>Resistant)         | 14                 | Not Reported     | Not Reported     | 97% inhibited<br>at ≤64 mg/L<br>by agar<br>dilution   | [12][13]    |
| Enterococcus faecium                                           | 43                 | 64               | 128              | Not Reported                                          | [11]        |
| Enterococcus<br>faecium<br>(Vancomycin-<br>Susceptible)        | 8                  | Not Reported     | Not Reported     | All<br>susceptible at<br>≤64 mg/L by<br>agar dilution |             |
| Vancomycin-<br>Resistant<br>Enterococcus<br>faecium<br>(VREfm) | 74                 | Not Reported     | Not Reported     | 97% inhibited<br>at ≤64 mg/L<br>by agar<br>dilution   | [12][13]    |
| Vancomycin-<br>Resistant<br>Enterococci<br>(VRE)               | 118                | 32               | 64               | Not Reported                                          | [12]        |

**Table 3: Fosfomycin Activity against Streptococcus pneumoniae** 



| Organism                        | No. of<br>Isolates | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | MIC Range<br>(μg/mL) | Reference(s |
|---------------------------------|--------------------|------------------|------------------|----------------------|-------------|
| Streptococcu<br>s<br>pneumoniae | 40                 | 20               | 48               | 6-64                 | [14]        |
| Streptococcu<br>s<br>pneumoniae | Not Specified      | Not Reported     | Not Reported     | 3-32                 | [15]        |

## **Experimental Protocols**

Accurate determination of **fosfomycin** susceptibility requires specific methodologies due to the potential for in-vitro resistance development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for testing.

#### **Antimicrobial Susceptibility Testing (AST)**

The reference method for determining **fosfomycin** MICs is agar dilution.[16] Broth microdilution is generally not recommended for enterococci.[11]

**Key Methodological Components:** 

- Medium: Mueller-Hinton Agar (MHA) is the standard medium.
- Supplementation: MHA must be supplemented with Glucose-6-Phosphate (G6P) at a final concentration of 25 mg/L.[11][17][18] G6P induces the expression of bacterial transport systems that facilitate fosfomycin's entry into the cell.
- Inoculum: A standardized bacterial suspension is prepared, typically to a 0.5 McFarland standard, and then diluted to achieve a final inoculum of approximately 1 x 10<sup>4</sup> colonyforming units (CFU) per spot on the agar plate.[19]
- Incubation: Plates are incubated at 35°C for 18-24 hours in ambient air.[14][19] For S. pneumoniae, incubation should be in an atmosphere of 5% CO<sub>2</sub>.[14]



 MIC Determination: The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[8]

The workflow for a typical **fosfomycin** susceptibility test is illustrated below.



Click to download full resolution via product page

Figure 1. Experimental workflow for fosfomycin agar dilution susceptibility testing.

#### **Mechanism of Action**

**Fosfomycin** exerts its bactericidal effect by inhibiting the first committed step in peptidoglycan synthesis.[1][20] This unique mechanism of action does not show cross-resistance with other antibiotic classes.[11]

- Uptake: **Fosfomycin** enters the bacterial cell via two primary transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT), the latter of which is induced by glucose-6-phosphate.[2][21]
- Target Inhibition: Inside the cytoplasm, fosfomycin, as a phosphoenolpyruvate (PEP) analog, irreversibly binds to and inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][20][22]
- Cell Wall Synthesis Blockade: The inactivation of MurA prevents the formation of Nacetylmuramic acid, a crucial precursor for peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.[23][24]



The signaling pathway for **fosfomycin**'s mechanism of action is depicted below.



Click to download full resolution via product page

Figure 2. Mechanism of action of fosfomycin.



### **Mechanisms of Resistance**

Resistance to **fosfomycin** in Gram-positive bacteria can occur through several mechanisms, primarily involving modification of the drug target, enzymatic inactivation, or reduced drug uptake.

- Target Modification: Mutations in the murA gene can alter the enzyme's structure, reducing its affinity for **fosfomycin** while preserving its normal enzymatic function.[1]
- Enzymatic Inactivation: The most common mechanism in Gram-positive bacteria involves the fosB gene.[1][22] This gene encodes a metalloenzyme, a thiol-S-transferase, that inactivates **fosfomycin** through the addition of a thiol group.[1][22] In S. aureus, the activity of FosB is dependent on bacillithiol.[25]
- Reduced Uptake: Mutations in the genes encoding the GlpT and UhpT transport systems
  can impair fosfomycin's entry into the bacterial cell, leading to resistance.[21] Inactivation of
  both transporters can lead to high-level resistance in S. aureus.[21]

The pathways leading to **fosfomycin** resistance are outlined below.





Click to download full resolution via product page

Figure 3. Key mechanisms of fosfomycin resistance in Gram-positive bacteria.

#### Conclusion

**Fosfomycin** demonstrates significant in-vitro activity against a range of clinically important Gram-positive pathogens, including multidrug-resistant strains of S. aureus and Enterococcus species. Its unique mechanism of action makes it a valuable agent in an era of increasing antimicrobial resistance. However, the potential for resistance development necessitates careful and standardized susceptibility testing, adhering to established protocols, to guide



appropriate clinical use. Further research into the synergistic potential of **fosfomycin** with other antimicrobials and its clinical application in treating severe Gram-positive infections is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Fosfomycin: mechanisms and the increasing prevalence of resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous Fosfomycin for Gram-Negative and Gram-Positive Bacterial Infections: A Systematic Review of the Clinical Evidence [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of fosfomycin alone and in combination against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Oral Fosfomycin Treatment for Enterococcal Urinary Tract Infections in a Dynamic In Vitro Model PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In-vitro activity of fosfomycin against vancomycin-resistant enterococci PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 15. Heteroresistance to Fosfomycin Is Predominant in Streptococcus pneumoniae and Depends on the murA1 Gene PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Fosfomycin: Mechanism and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Fosfomycin Wikipedia [en.wikipedia.org]
- 23. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 24. Fosfomycin: the characteristics, activity, and use in critical care PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Spectrum of Fosfomycin Activity Against Gram-Positive Pathogens: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563525#spectrum-of-activity-for-fosfomycin-against-gram-positive-pathogens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com